molecular formula C9H10BrN B121925 3-(4-Bromophenyl)azetidine CAS No. 7215-01-2

3-(4-Bromophenyl)azetidine

Cat. No. B121925
CAS RN: 7215-01-2
M. Wt: 212.09 g/mol
InChI Key: JHJFWWNFVIMSMT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)azetidine is a chemical compound that belongs to the azetidine family, characterized by a four-membered ring containing one nitrogen atom. The presence of a bromophenyl group at the 3-position of the azetidine ring suggests potential utility in synthetic chemistry, particularly in the synthesis of more complex molecules that could be of interest in drug discovery and development.

Synthesis Analysis

The synthesis of azetidine derivatives, including those with bromophenyl substituents, often involves the cyclization of precursor molecules. For instance, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated through the preparation of various substituted azetidines, which could potentially be adapted for the synthesis of 3-(4-Bromophenyl)azetidine . Additionally, the synthesis of 3-amino 3-phenyl azetidine from N-benzhydryl 3-azetidinone, involving a modified Strecker reaction, displacement, and catalytic hydrogenation, could provide insights into analogous methods for synthesizing 3-(4-Bromophenyl)azetidine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 1-acetyl-3-bromo-3-phenylazetidine has been characterized, revealing a nearly planar azetidine ring, which could be similar to the structure of 3-(4-Bromophenyl)azetidine . Understanding the molecular geometry is crucial for predicting the reactivity and interaction of these molecules in further chemical reactions.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. The transformation of 3-bromo-3-ethylazetidines into different functionalized azetidines, including alkoxy, aryloxy, and amino derivatives, indicates the versatility of these compounds in chemical synthesis . This reactivity could be extrapolated to 3-(4-Bromophenyl)azetidine, suggesting its potential as an intermediate in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The nearly planar conformation of the azetidine ring in 1-acetyl-3-bromo-3-phenylazetidine, along with its crystallographic parameters, provides information on the density and solid-state packing of these molecules . Such properties are important for understanding the behavior of 3-(4-Bromophenyl)azetidine in different environments and could affect its solubility, stability, and reactivity.

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
    • Recent advances in the chemistry and reactivity of azetidines have been reported .
  • Polymer Chemistry

    • Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
    • These applications include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Photocycloaddition Reactions

    • The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
  • Building Blocks for Polyamines

    • Aziridines and azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
    • Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
    • These applications include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Synthesis and Reactivity

    • Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
    • Recent advances in the chemistry and reactivity of azetidines have been reported .

Safety And Hazards

While specific safety and hazard information for 3-(4-Bromophenyl)azetidine is not available in the retrieved information, it is generally recommended to handle such chemicals with appropriate personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are considered important in organic synthesis and medicinal chemistry, and their unique reactivity opens up new possibilities for future research .

properties

IUPAC Name

3-(4-bromophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJFWWNFVIMSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222470
Record name Azetidine, 3-(p-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)azetidine

CAS RN

7215-01-2
Record name Azetidine, 3-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-(p-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K DORASWAMY, PV RAMANA - e-journals.in
The reaction of 2-(4-bromo phenyl) methyl cyanide (1a) with ethylchloroformate in the presence of n-butyl lithium gave ethyl-2-(4-bromo phenyl)-2-cyano acetate (2a). 2a on reduction …
Number of citations: 4 www.e-journals.in
Z Wen, A Pramanik, SA Lewicki, YH Jung… - Journal of Medicinal …, 2023 - ACS Publications
P2Y 14 receptor (P2Y 14 R) is activated by extracellular UDP-glucose, a damage-associated molecular pattern that promotes inflammation in the kidney, lung, fat tissue, and elsewhere. …
Number of citations: 1 pubs.acs.org

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